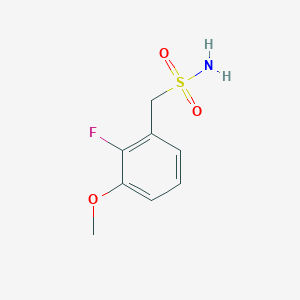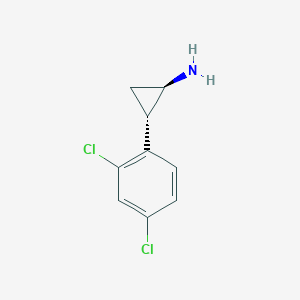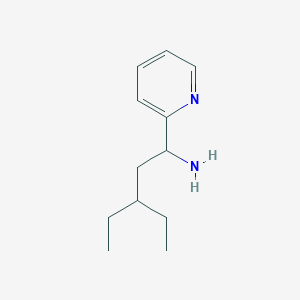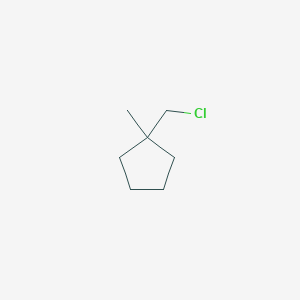![molecular formula C12H18N2O3 B13243778 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13243778.png)
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol is a complex organic compound featuring a unique combination of a cyclopropyl group, an oxadiazole ring, and a methyloxan-4-ol moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and diverse applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This method allows for the efficient assembly of the 1,2,4-oxadiazole core at ambient temperature. The reaction conditions are mild and do not require the use of protective groups, making the process straightforward and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtaining the compound in high purity for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The cyclopropyl group may enhance the compound’s binding affinity and specificity, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one: This compound shares the oxadiazole ring and cyclopropyl group but differs in the overall structure, leading to distinct pharmacological properties.
3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Another similar compound with a different core structure, which may result in varied biological activities.
Uniqueness
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a methyloxan-4-ol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol |
InChI |
InChI=1S/C12H18N2O3/c1-8-6-12(15,4-5-16-8)7-10-13-11(14-17-10)9-2-3-9/h8-9,15H,2-7H2,1H3 |
InChI-Schlüssel |
YDQVXDMWQBZJDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCO1)(CC2=NC(=NO2)C3CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


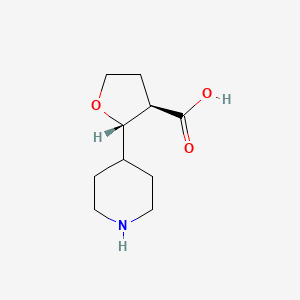

![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)
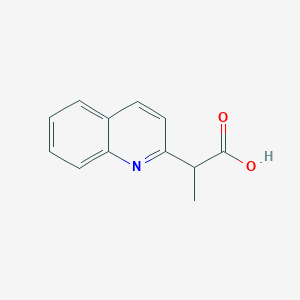


![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)

![tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate](/img/structure/B13243749.png)
